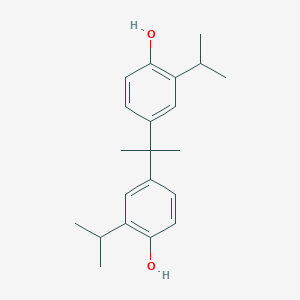

2,2-Bis(4-hydroxy-3-isopropylphenyl)propane

Description

The exact mass of the compound 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21526. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(2)17-11-15(7-9-19(17)22)21(5,6)16-8-10-20(23)18(12-16)14(3)4/h7-14,22-23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWIRZQYWANBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281401 | |

| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127-54-8 | |

| Record name | Bisphenol G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (Bisphenol M)

This guide provides a comprehensive technical overview of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, a compound of increasing interest in chemical and biological research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical methodologies, and the emerging toxicological profile of this bisphenol analog.

Introduction and Nomenclature

2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, commonly referred to as Bisphenol M (BPM), is a synthetic organic compound belonging to the bisphenol family.[1] Bisphenols are characterized by two hydroxyphenyl groups linked by a bridging structure.[2] BPM is a structural analog of the more widely known Bisphenol A (BPA), with the distinction of having isopropyl groups ortho to the hydroxyl groups on each phenyl ring. This structural modification influences its chemical and biological properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol[3] |

| Common Name | Bisphenol M (BPM) |

| CAS Number | 127-54-8[3] |

| Molecular Formula | C₂₁H₂₈O₂[3] |

| Molecular Weight | 312.4 g/mol [3] |

Physicochemical Properties

The physicochemical properties of Bisphenol M are crucial for understanding its behavior in various applications, from polymer synthesis to biological systems.

Table 2: Physicochemical Data of Bisphenol M

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | General knowledge |

| Melting Point | 135-139 °C | [4] |

| Boiling Point | > 222 °C at 1.008 hPa | [4] |

| Water Solubility | 0.0002 g/L at 20 °C | [4] |

| Log P (Octanol-Water Partition Coefficient) | 2.4 - 5.7 at 40 °C | [4] |

| Vapor Pressure | 0.00001 hPa at 25 °C | [4] |

| Density | 1.17 g/cm³ at 20 °C | [4] |

Synthesis and Reactivity

Synthetic Pathway: Acid-Catalyzed Condensation

The synthesis of bisphenols, including Bisphenol M, is typically achieved through an acid-catalyzed condensation reaction.[5] This electrophilic aromatic substitution reaction involves the condensation of a phenol with a ketone. For Bisphenol M, the reactants are 2-isopropylphenol and acetone, with a strong acid catalyst such as hydrochloric acid or a sulfonated polystyrene resin.

The causality behind this experimental choice lies in the mechanism of the Friedel-Crafts alkylation. The acid protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic. This carbocation is then attacked by the electron-rich aromatic ring of 2-isopropylphenol, preferentially at the para position to the hydroxyl group due to steric hindrance from the isopropyl group at the ortho position. A second molecule of 2-isopropylphenol then reacts with the intermediate to form the final product.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. library.dphen1.com [library.dphen1.com]

- 5. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol), a sterically hindered bisphenol derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its core characteristics based on the well-established chemistry of bisphenols and hindered phenols. This guide covers its IUPAC nomenclature, probable synthesis routes, expected physicochemical properties, potential applications, toxicological considerations, and detailed analytical methodologies. The information herein is intended to serve as a foundational resource for researchers and professionals interested in the evaluation and potential use of this compound in various scientific and industrial applications.

Nomenclature and Structure

The unambiguous identification of a chemical compound is paramount for scientific discourse. The compound commonly referred to as "Diisopropylbisphenol A" is most accurately and systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol)

This name precisely describes the molecular architecture:

-

Bisphenol: Indicates the presence of two phenol (hydroxybenzene) moieties.

-

4,4'-(Propane-2,2-diyl): Specifies that the two phenol rings are connected at their para (position 4) carbons through a central propane-2,2-diyl group, which is derived from acetone. This core structure is characteristic of Bisphenol A (BPA), for which the IUPAC name is 4,4'-(propane-2,2-diyl)diphenol.[1][2]

-

bis(2,6-diisopropylphenol): Denotes that each of the two phenol rings is substituted with two isopropyl groups at the ortho positions (carbons 2 and 6) relative to the hydroxyl group.

Synonyms: While less precise, this compound may also be referred to as:

-

2,2-Bis(4-hydroxy-3,5-diisopropylphenyl)propane

-

Tetraisopropylbisphenol A

Chemical Structure:

Caption: Chemical structure of 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol).

Synthesis

The synthesis of bisphenols typically involves the acid-catalyzed condensation of a phenol with a ketone or aldehyde.[3] For 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol), the logical synthetic route is the reaction of two equivalents of 2,6-diisopropylphenol with one equivalent of acetone, catalyzed by a strong acid.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol).

Generalized Experimental Protocol for Synthesis:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-diisopropylphenol (2.0 equivalents).

-

Reagent Addition: Add acetone (1.0 equivalent) to the flask.

-

Catalyst Introduction: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the reaction mixture while stirring.

-

Reaction Conditions: Heat the mixture to a temperature of 60-80°C and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the acid catalyst and any water-soluble byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C31H48O2 | Based on structural analysis. |

| Molecular Weight | 464.72 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for bisphenol compounds. |

| Melting Point | >150 °C | The increased molecular weight and steric hindrance compared to BPA would likely result in a higher melting point. |

| Boiling Point | High, likely >400 °C | Due to the high molecular weight and hydrogen bonding capabilities of the hydroxyl groups. |

| Solubility | Soluble in organic solvents (e.g., acetone, ethanol, ethyl acetate); Insoluble in water. | The large, nonpolar hydrocarbon portion of the molecule dominates its solubility profile. |

| pKa | ~10-11 | The electron-donating isopropyl groups are expected to slightly increase the pKa of the phenolic hydroxyl groups compared to unsubstituted phenol. |

Potential Applications and Mechanism of Action

The unique structural feature of 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol) is the presence of bulky isopropyl groups ortho to the hydroxyl groups. This steric hindrance is expected to significantly influence its chemical reactivity and potential applications.

-

Antioxidant: Hindered phenols are well-known for their antioxidant properties. The hydroxyl group can donate a hydrogen atom to scavenge free radicals, and the resulting phenoxy radical is stabilized by the bulky ortho substituents, preventing it from participating in further propagation reactions. This compound could potentially be used as a stabilizer in polymers, oils, and other materials susceptible to oxidative degradation.

-

Monomer for Specialty Polymers: Bisphenols are key monomers in the production of polycarbonates, epoxy resins, and other engineering plastics.[3] The tetraisopropyl substitution in this molecule would likely impart unique properties to the resulting polymers, such as increased thermal stability, enhanced solubility in organic solvents, and a higher glass transition temperature.

-

Intermediate in Organic Synthesis: The reactive hydroxyl groups can serve as starting points for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules.

Mechanism of Antioxidant Action:

Caption: Generalized mechanism of a hindered phenol as a free radical scavenger.

Toxicological Profile and Biological Considerations

The toxicological profile of 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol) has not been extensively studied. However, potential toxicological concerns can be extrapolated from its parent compound, Bisphenol A (BPA).

BPA is a known endocrine-disrupting chemical, primarily due to its ability to mimic estrogen and interact with estrogen receptors.[4][5] This has raised concerns about its potential effects on reproductive health and development.

The introduction of four isopropyl groups on the phenol rings may alter the toxicological profile in several ways:

-

Reduced Endocrine Activity: The bulky isopropyl groups may sterically hinder the binding of the molecule to estrogen receptors, potentially reducing its endocrine-disrupting activity compared to BPA.

-

Altered Metabolism: The isopropyl groups may affect the metabolic pathways of the compound in the body, potentially leading to different metabolites with their own toxicological profiles.

-

Increased Lipophilicity: The addition of the nonpolar isopropyl groups will increase the lipophilicity of the molecule, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.

It is crucial to emphasize that without specific toxicological studies, these are only hypotheses. Any application involving potential human exposure would require a thorough toxicological evaluation.

Analytical Methodology

The detection and quantification of 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol) in various matrices can be achieved using standard chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the analysis of bisphenols.

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

Mass Spectrometer (for HPLC-MS)

Chromatographic Conditions (General Protocol):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40 °C

-

Detection: UV detection at approximately 230 nm and 280 nm. For higher sensitivity and selectivity, HPLC coupled with mass spectrometry (HPLC-MS) is recommended.

-

Injection Volume: 10-20 µL

Sample Preparation:

-

Solid Samples: Extraction with a suitable organic solvent (e.g., acetonitrile, methanol) using sonication or shaking.

-

Liquid Samples: Dilution with the mobile phase or a suitable solvent.

-

Cleanup: For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of bisphenols, often requiring derivatization to increase the volatility of the analytes.

Instrumentation:

-

Gas chromatograph with a split/splitless injector

-

Mass spectrometer (quadrupole, ion trap, or time-of-flight)

Analytical Procedure (General Protocol):

-

Derivatization: The phenolic hydroxyl groups are typically derivatized to make the compound more volatile. A common method is acetylation using acetic anhydride.

-

GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a high temperature (e.g., 300 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.

-

Workflow for Analytical Determination:

Caption: General workflow for the analytical determination of bisphenols.

Conclusion

4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol) is a sterically hindered bisphenol with potential applications as an antioxidant and a monomer for specialty polymers. While specific experimental data for this compound is limited, its properties and behavior can be largely predicted from the well-understood chemistry of related compounds. This technical guide provides a foundational understanding of its synthesis, properties, and analytical methodologies to aid researchers and professionals in its further investigation and potential application. It is imperative that future work on this compound includes thorough experimental validation of its physicochemical properties and a comprehensive evaluation of its toxicological profile.

References

-

U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Bisphenol A and Diglycidyl Ether of Bisphenol A. OSHA Method 1018. Retrieved from [Link]

- Google Patents. (2016). Synthesis of bisphenols. WO2016009362A1.

- Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2009). Analytical methods for the determination of bisphenol A in food. TrAC Trends in Analytical Chemistry, 28(10), 1173-1186.

-

Wikipedia. (n.d.). 4,4'-(propane-2,2-diyl)diphenol. Retrieved from [Link]

- Caballero-Casero, N., Lunar, L., & Rubio, S. (2016). Analytical methods for the determination of bisphenol A in food and beverages.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Datei:4,4'-(propane-2,2-diyl)diphenol 200.svg – Wikipedia [de.wikipedia.org]

- 3. WO2016009362A1 - Synthesis of bisphenols - Google Patents [patents.google.com]

- 4. 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | C15H16O2 | CID 45052210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mobile.labmedica.com [mobile.labmedica.com]

Molecular structure and weight of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane

An In-Depth Technical Guide to 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane

Introduction

2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, a compound belonging to the extensive bisphenol family, represents a structurally significant analogue of the widely known Bisphenol A (BPA).[1][2] Known in some contexts as Bisphenol G (BPG) or Propyl-bisphenol A, this molecule is distinguished by the presence of isopropyl groups positioned ortho to the hydroxyl functionalities on each of its phenolic rings.[1][3] This substitution imparts unique steric and electronic properties compared to its parent compound, BPA.

This guide provides a comprehensive technical overview of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, intended for researchers and professionals in chemical synthesis, materials science, and drug development. We will delve into its molecular characteristics, synthesis and purification strategies, analytical characterization, and potential applications, grounding the discussion in established chemical principles and field-proven insights. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure both scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent properties. The defining feature of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is the central quaternary carbon atom derived from a propane backbone, which links two 4-hydroxy-3-isopropylphenyl moieties.

The IUPAC name for this compound is 4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol.[3] The strategic placement of the isopropyl groups adjacent to the hydroxyls creates significant steric hindrance. This structural feature is critical as it can influence the molecule's reactivity, its ability to participate in hydrogen bonding, and its interaction with biological receptors, potentially differentiating its toxicological profile from that of BPA.[3]

Caption: 2D structure of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.

Quantitative Data Summary

The physicochemical properties of a compound are essential for designing experiments, predicting its behavior in various systems, and ensuring safe handling. The key identifiers and properties for 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol | [3] |

| Synonyms | Bisphenol G (BPG), Propyl-bisphenol A | [1] |

| CAS Number | 127-54-8 | [3] |

| Molecular Formula | C₂₁H₂₈O₂ | [3] |

| Molecular Weight | 312.4 g/mol | [3] |

| XLogP3 | 6.3 | [3][4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Topological Polar Surface Area | 40.5 Ų | [3][4] |

Synthesis and Purification

Expertise & Experience: The Synthetic Rationale

The synthesis of bisphenols is a classic example of electrophilic aromatic substitution, specifically the acid-catalyzed condensation of a phenol with a ketone or aldehyde. For 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, the logical precursors are 2-isopropylphenol and acetone . The reaction mechanism involves the protonation of acetone by a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which generates a carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the para position relative to the activating hydroxyl group. A second phenol molecule then reacts to form the final bisphenol product.

The choice of 2-isopropylphenol as the starting material is causal; its structure directly yields the desired ortho-isopropyl substitution pattern in the final product. The presence of the isopropyl group on the phenol may slightly modulate the reaction rate compared to unsubstituted phenol due to steric effects, but the fundamental chemistry remains the same as that for the industrial synthesis of BPA.[2]

Trustworthiness: A Self-Validating Synthesis and Purification Protocol

The following protocol is a robust, self-validating workflow. Each stage, from reaction to purification, is designed to maximize yield and purity, with the final product's identity and quality confirmed through rigorous analytical characterization as described in the next section.

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-isopropylphenol (2.0 molar equivalents).

-

Catalyst Addition: Add p-toluenesulfonic acid (0.1 molar equivalents) as the catalyst and a small amount of mercaptoacetic acid (0.05 molar equivalents) as a promoter. The promoter enhances the reaction rate and selectivity.

-

Reactant Addition: Begin stirring the mixture and heat to 60°C. Slowly add acetone (1.0 molar equivalent) dropwise from the dropping funnel over 1 hour, maintaining the reaction temperature. The controlled addition prevents excessive heat generation and side reactions.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 60°C for 10-12 hours to ensure complete conversion.

-

Work-up: After cooling to room temperature, dissolve the crude product in toluene. Wash the organic layer sequentially with warm water, 5% aqueous sodium bicarbonate solution, and finally with brine to remove the acid catalyst and unreacted precursors.

-

Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Solvent Selection: The crude product is best purified by recrystallization. A mixed solvent system of toluene and n-hexane is effective. Toluene is a good solvent for the product at elevated temperatures, while n-hexane acts as an anti-solvent, inducing crystallization upon cooling.

-

Procedure: Dissolve the crude solid in a minimal amount of hot toluene. Once fully dissolved, slowly add n-hexane until the solution becomes slightly turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with cold n-hexane, and dry under vacuum at 50°C to a constant weight.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Authoritative confirmation of the molecular structure and purity is non-negotiable. A multi-technique approach ensures the highest level of confidence.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reversed-phase C18 column is ideal. A typical mobile phase would be a gradient of acetonitrile and water, with UV detection at approximately 278-280 nm, which is characteristic for the phenol chromophore.[5] The purity is determined by integrating the peak area of the main product relative to any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all proton environments. Expected signals include: singlets for the gem-dimethyl protons, a septet and doublet for the isopropyl groups, distinct signals for the aromatic protons, and a broad singlet for the phenolic -OH protons.

-

¹³C NMR: Will show the correct number of carbon signals, including the characteristic quaternary carbon of the propane bridge and the distinct aromatic carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is highly effective for phenols. It will show a strong signal for the deprotonated molecule [M-H]⁻, confirming the molecular weight of 312.4 g/mol .[3][6]

-

Infrared (IR) Spectroscopy: Will display a broad absorption band around 3200-3500 cm⁻¹ characteristic of the O-H stretching of the phenol groups, as well as C-H and C=C stretching frequencies for the alkyl and aromatic portions of the molecule.

Applications and Research Context

While less studied than BPA, 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane holds significant interest in several areas:

-

Polymer Chemistry: Like other bisphenols, it can serve as a monomer for synthesizing high-performance polymers such as polycarbonates and epoxy resins.[7] The bulky ortho-isopropyl groups could potentially increase the glass transition temperature (Tg) and improve the thermal stability of the resulting polymers compared to those derived from BPA.

-

Analytical Standards: It is used as a certified reference material or analytical standard in studies aimed at detecting and quantifying bisphenol analogues in environmental and biological samples.[1] This is crucial for understanding the prevalence and fate of BPA alternatives.

-

Endocrine Disruption Research: The compound is classified as a potential endocrine-disrupting chemical (EDC).[3] Its structure, with steric hindrance near the hydroxyl groups, makes it a valuable tool for structure-activity relationship studies. Research can explore how these modifications affect binding to estrogen receptors and other nuclear receptors compared to BPA, providing insights into the molecular mechanisms of endocrine disruption.[2]

Conclusion

2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is a scientifically important molecule whose utility extends from fundamental polymer science to critical environmental and toxicological research. Its synthesis is achievable through established chemical principles, and its structure can be definitively confirmed using standard analytical techniques. The steric bulk introduced by the isopropyl groups is the key structural feature that differentiates it from BPA and drives its research interest. As the demand for BPA alternatives grows, a thorough understanding of analogues like this one is essential for the development of safer and more effective materials.

References

-

PubChem. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537. Available from: [Link]

-

Koretskaya, I. et al. Determination of Bisphenol A in Foods as 2,2 bis (4 (isopropoxycarbonyloxy)phenyl)propane by Gas Chromatography. Journal of Analytical Chemistry. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 2,2-Bis(4-hydroxy-3-methylphenyl)propane. Available from: [Link]

-

Carl ROTH. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 1 g. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane (HMDB0032737). Available from: [Link]

-

Giergielewicz-Jerulla, B. et al. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Molecules. Available from: [Link]

-

PubChem. 2,2-Bis(4-(2,3-dihydroxypropoxy)phenyl)propane. Available from: [Link]

-

PrepChem.com. Synthesis of 2,2-bis-(4-hydroxyphenyl)-propane;. Available from: [Link]

- Google Patents. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).

-

Wikipedia. Bisphenol A. Available from: [Link]

-

ResearchGate. Synthesis of 2, 2-bis(3-phenyl-4-hydroxyphenyl) propane. Available from: [Link]

-

BDMAEE. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. Available from: [Link]

- Google Patents. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. Available from: https://patents.google.

-

PubChem. Bisphenol A. Available from: [Link]

-

MDPI. Role of Functional Monomers upon the Properties of Bisphenol A Molecularly Imprinted Silica Films. Available from: [Link]

-

ResearchGate. Physicochemical properties and structure of the studied bisphenols. Available from: [Link]

-

LinkedIn. Bisphenol A Resin Materials: Structure, Function, and Comprehensive Industry Applications. Available from: [Link]

-

FooDB. Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). Available from: [Link]: [Link]

Sources

- 1. 2,2-BIS(4-HYDROXY-3-ISOPROPYLPHENYL)PROPANE | 127-54-8 [chemicalbook.com]

- 2. Bisphenol A - Wikipedia [en.wikipedia.org]

- 3. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lb.bdmaee.net [lb.bdmaee.net]

- 5. Role of Functional Monomers upon the Properties of Bisphenol A Molecularly Imprinted Silica Films [mdpi.com]

- 6. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bisphenol A Resin: Structure, Properties, and Applications in Epoxy, Polycarbonate, and More [tritiumupr.com]

An In-depth Technical Guide to 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (Bisphenol G)

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, also known as Bisphenol G (BPG). As a member of the bisphenol family, understanding its chemical properties, synthesis, and biological interactions is critical for its application in materials science and for assessing its potential impact in biomedical and pharmaceutical research. This document delves into the core scientific aspects of BPG, offering field-proven insights and methodologies for its study.

Core Identification and Physicochemical Properties

2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is a derivative of the more widely known Bisphenol A (BPA). Its structure is characterized by two isopropylphenyl groups linked by a central propane-2,2-diyl moiety. This substitution pattern significantly influences its chemical behavior and biological activity.

The definitive identifier for this compound is its CAS Number: 127-54-8 [1][2][3][4][5].

Table 1: Physicochemical Properties of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane

| Property | Value | Source |

| IUPAC Name | 4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol | PubChem[1] |

| Molecular Formula | C21H28O2 | PubChem[1] |

| Molecular Weight | 312.4 g/mol | PubChem[1] |

| Appearance | Solid (form varies) | N/A |

| Synonyms | Bisphenol G (BPG) | ChemicalBook[5] |

Synthesis and Characterization

The synthesis of bisphenols, including BPG, typically follows an acid-catalyzed condensation reaction between a phenol and a ketone. For BPG, the precursors are 2-isopropylphenol and acetone.

General Synthesis Pathway

The reaction involves the electrophilic substitution of two molecules of 2-isopropylphenol with one molecule of acetone. The presence of a strong acid catalyst facilitates the formation of a carbocation from acetone, which then attacks the electron-rich phenol rings. A co-catalyst or promoter, such as a mercapto-containing compound, can enhance the reaction rate and yield[6].

Caption: Generalized synthesis workflow for Bisphenol G.

Post-Synthesis Purification and Characterization

Achieving high purity is crucial for research applications, particularly in biological assays where impurities could confound results.

-

Purification Protocol: The crude product obtained from synthesis often requires purification. A common method is recrystallization from a suitable solvent system (e.g., a mixture of toluene and n-hexane), followed by vacuum drying to remove residual solvents[6].

-

Analytical Characterization: The identity and purity of the synthesized BPG must be validated.

-

High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound.

-

Spectroscopy (IR, ¹H-NMR, MS): Used to confirm the chemical structure of the molecule, ensuring the correct product has been synthesized[6].

-

Applications and Biological Relevance

While BPG itself is primarily a research chemical, its structural class—bisphenols—has wide industrial applications and significant biological implications.

Industrial and Research Applications

-

Monomer for Polymer Synthesis: Bisphenols are fundamental building blocks for high-performance polymers like polycarbonates and epoxy resins[6]. These polymers are valued for their thermal stability and mechanical strength.

-

Biomedical Materials: Derivatives of bisphenols, such as Bis-GMA, are key components in dental composites and medical device coatings due to their durability and biocompatibility[7].

-

Analytical Standard: BPG is used as an analytical standard in studies aimed at detecting and quantifying bisphenol analogs in environmental samples, such as soil[3].

Endocrine Disruption and Drug Development Insights

A critical area of research for bisphenols is their potential as endocrine-disrupting chemicals (EDCs). Many bisphenols can mimic the natural hormone estradiol, allowing them to bind to estrogen receptors (ERs) and potentially disrupt normal hormonal signaling.

This property is a double-edged sword for drug development. While unintended endocrine disruption is a major safety concern, the core bisphenol structure can also serve as a scaffold for designing targeted therapies that modulate nuclear receptor activity.

The bulky isopropyl groups ortho to the hydroxyl groups in BPG are a key structural feature. Research on similar compounds, like 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP), suggests that such bulky substituents can sterically hinder binding to estradiol-related receptors, thereby reducing endocrine-disrupting activity[8]. This principle is vital for designing safer chemicals and targeted therapeutics.

Caption: Mechanism of potential endocrine disruption by bisphenols.

Safety and Hazard Profile

Based on aggregated GHS data, 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is classified with several hazards that require careful handling in a laboratory setting.[1][9]

Table 2: GHS Hazard Classification

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Precautionary Statements for Safe Handling:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/eye protection/face protection.[9]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

-

P405: Store locked up.[9]

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

To assess the endocrine-disrupting potential of BPG, a competitive binding assay is a foundational experiment. This protocol provides a self-validating system to determine the relative affinity of BPG for the estrogen receptor alpha (ERα) compared to the natural ligand, 17β-estradiol (E2).

Objective

To quantify the binding affinity of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (BPG) for ERα by measuring its ability to compete with a radiolabeled estradiol ligand.

Workflow Diagram

Caption: Workflow for the ERα competitive binding assay.

Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Buffer: Prepare an appropriate buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol).

-

ERα: Use purified, recombinant human ERα.

-

Radioligand: Prepare a working solution of [³H]-17β-estradiol.

-

Competitors:

-

Prepare a serial dilution of unlabeled 17β-estradiol (for the standard curve).

-

Prepare a serial dilution of the test compound, BPG.

-

-

-

Assay Plate Setup:

-

Design a 96-well plate map including wells for total binding (no competitor), non-specific binding (excess unlabeled E2), and the competitor dilution series (both E2 and BPG).

-

-

Incubation:

-

To each well, add the assay buffer, a fixed concentration of ERα, and a fixed concentration of [³H]-estradiol.

-

Add the variable concentrations of either unlabeled E2 or BPG to the appropriate wells.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium. Causality: Low temperature and sufficient time are critical to allow for stable ligand-receptor binding without protein degradation.

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of hydroxylapatite (HAP) to each well. HAP binds the protein-ligand complex.

-

Incubate for 15-20 minutes with intermittent shaking.

-

Centrifuge the plate to pellet the HAP.

-

Wash the pellets multiple times with wash buffer to remove unbound radioligand. Trustworthiness: This washing step is crucial for reducing background noise and ensuring that only specifically bound ligand is measured.

-

-

Quantification:

-

After the final wash, resuspend the HAP pellets in a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding CPM from all other measurements.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

References

-

Title: 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 1 g Source: Carl ROTH URL: [Link]

-

Title: 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 500 mg Source: Carl ROTH URL: [Link]

-

Title: Safety data sheet according to 1907/2006/EC, Article 31 Source: CPAchem URL: [Link]

- Title: Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP)

-

Title: Understanding the Properties and Applications of 2,2-Bis(4-hydroxy-3-methylphenyl)propane Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis of 2,2-bis-(4-hydroxyphenyl)-propane Source: PrepChem.com URL: [Link]

-

Title: Synthesis of 2, 2-bis(3-phenyl-4-hydroxyphenyl) propane Source: ResearchGate URL: [Link]

Sources

- 1. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 1 g, CAS No. 127-54-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 3. 2,2-BIS(4-HYDROXY-3-ISOPROPYLPHENYL)PROPANE | 127-54-8 [chemicalbook.com]

- 4. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 500 mg, CAS No. 127-54-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. 2,2-BIS(4-HYDROXY-3-ISOPROPYLPHENYL)PROPANE | 127-54-8 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. polysciences.com [polysciences.com]

- 8. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP) - Google Patents [patents.google.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. merckmillipore.com [merckmillipore.com]

Literature review on Diisopropylbisphenol A research

An In-Depth Technical Guide to the Research on Diisopropylbisphenol A

Introduction: The Shifting Landscape of Bisphenols

For decades, Bisphenol A (BPA) has been a cornerstone chemical in the production of polycarbonate plastics and epoxy resins, finding its way into countless consumer and industrial products.[1][2] First synthesized in 1891 and identified for its estrogenic properties in 1936, BPA's widespread use has led to ubiquitous environmental presence and human exposure.[3][4] A growing body of scientific evidence has linked BPA to a range of adverse health effects, classifying it as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems even at low doses.[2][3][5] This has raised significant public and regulatory concern, leading to restrictions on its use, particularly in products like infant feeding bottles.[6]

In response, the chemical industry has sought alternatives, leading to the introduction of various BPA analogues. Diisopropylbisphenol A (BPP or DIBPA), chemically known as 4,4'-(1,4-phenylene-diisopropylidene)bisphenol, is one such analogue.[7] Like its predecessor, it features the core bis-hydroxyphenyl structure that imparts desirable properties for polymer manufacturing. However, this structural similarity also raises critical questions about its own safety profile. The critical challenge facing researchers and regulators is to avoid "regrettable substitution," where a banned chemical is replaced by a similar, less-studied compound that may pose equivalent or even greater risks.[6] This guide provides a comprehensive technical review of the current state of research on Diisopropylbisphenol A, synthesizing information on its chemical properties, toxicological profile, and the analytical methods required for its study, aimed at researchers, scientists, and professionals in drug development and chemical safety.

PART 1: Physicochemical Properties and Synthesis

Understanding the fundamental chemical nature of Diisopropylbisphenol A is crucial for predicting its environmental fate, biological interactions, and for developing effective analytical techniques.

Chemical Identity and Properties

Diisopropylbisphenol A belongs to the bisphenol family, characterized by two hydroxyphenyl moieties. The specific properties of each analogue are determined by the linking alkyl group.

| Property | Value |

| Chemical Name | 4,4'-(1,4-phenylene-diisopropylidene)bisphenol |

| Common Name | Bisphenol P (BPP), Diisopropylbisphenol A |

| Molecular Formula | C₂₄H₂₈O₂ |

| Molar Mass | 348.48 g/mol |

| Structure | Two phenol rings linked by a diisopropylidene benzene group |

These properties influence its solubility in various media and its potential to leach from polymer matrices into the environment or food.[1]

Synthesis Pathway

The synthesis of bisphenols, including DIBPA, generally follows an acid-catalyzed condensation reaction between a phenol and a ketone or aldehyde. In the case of the well-studied BPA, this involves the condensation of acetone with two equivalents of phenol.[1] While specific industrial synthesis protocols for DIBPA are proprietary, the general chemical logic follows this established pathway.

Caption: Signaling pathways for bisphenol-induced endocrine disruption.

Systemic Health Impacts

The endocrine-disrupting activity of bisphenols translates into a wide range of potential adverse health outcomes observed in animal studies and linked to human exposure. [2]

| Health Effect Category | Specific Findings Related to Bisphenols |

|---|---|

| Reproductive Toxicity | Can cause malformation of reproductive organs, decline in sperm quality, disruption of ovarian cycles, and may be passed to offspring. [1] |

| Carcinogenesis | Exposure is linked to an increased risk of hormone-related cancers, including breast, prostate, and ovarian cancers. [1][8] |

| Neurotoxicity | Associated with neurochemical changes, hyperactivity, learning deficits, and increased aggression. [1][3] |

| Metabolic Disease | Linked to disruptions in liver lipid and glucose metabolism, insulin resistance, and pancreatic β-cell dysfunction. [3][9] |

| Cardiovascular Disease | Exposure is associated with an increased risk of hypertension, atherosclerosis, and other cardiovascular diseases. [3][9] |

| Epigenetic Changes | Can induce epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the DNA sequence itself. [10]|

PART 3: Analytical Methodologies for Detection and Quantification

Reliable detection and quantification of Diisopropylbisphenol A in environmental, food, and biological samples are essential for assessing human exposure, conducting toxicological studies, and enforcing regulatory limits. [7][11]The low concentrations typically found in these complex matrices necessitate highly sensitive and selective analytical methods. [12]

Sample Preparation: The Critical First Step

Effective sample preparation is paramount to remove interfering substances and concentrate the analyte before instrumental analysis. [7][13]The choice of technique depends heavily on the sample matrix.

-

Solid-Phase Extraction (SPE) : Widely used for isolating and preconcentrating bisphenols from liquid samples like water or beverages. Cartridges with a C18 stationary phase are common. [7]* Solid-Phase Microextraction (SPME) : A solvent-free technique where a coated fiber is exposed to the sample. It is considered a green chemistry approach and is effective for water sample analysis. [12]* Liquid-Liquid Extraction (LLE) : A traditional method used for separating compounds based on their relative solubilities in two different immiscible liquids.

-

Vortex-Assisted Supramolecular Solvent Microextraction (VASUSME) : A newer, rapid microextraction technique developed for endocrine-disrupting compounds. [14]

Caption: General experimental workflow for bisphenol analysis.

Instrumental Analysis Techniques

Chromatography coupled with mass spectrometry is the gold standard for bisphenol analysis due to its superior sensitivity and selectivity. [7]

| Technique | Description | Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is the most widely used method. It separates compounds in the liquid phase before highly selective mass-based detection. [7] | Excellent sensitivity and selectivity, suitable for complex matrices with minimal cleanup. [7] | Higher instrument cost. |

| GC-MS | Gas Chromatography-Mass Spectrometry separates volatile compounds. Bisphenols often require a derivatization step (e.g., acetylation) to increase their volatility. [12] | High resolution and established libraries for compound identification. | Derivatization adds time and potential for error. [7] |

| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence Detection leverages the natural fluorescence of phenolic compounds for detection. | Good sensitivity and lower cost than MS. | Less selective than MS/MS, more susceptible to matrix interference. [7][11] |

| Electrochemical Sensors | These methods rely on the oxidation of the phenol groups in the DIBPA molecule on an electrode surface. | Rapid, low-cost, and portable, making them suitable for screening. [7]| Lower sensitivity and selectivity compared to chromatographic methods. [7]|

Standard Protocol: LC-MS/MS for DIBPA in Water

The following protocol is a representative, self-validating methodology for the trace-level quantification of Diisopropylbisphenol A.

1. Materials and Reagents:

-

Diisopropylbisphenol A (DIBPA) analytical standard

-

Isotopically labeled DIBPA (e.g., DIBPA-d8) as an internal standard

-

Methanol, Acetonitrile (HPLC or MS grade)

-

Water (HPLC or MS grade)

-

Formic Acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

2. Standard Preparation:

-

Prepare a 1000 mg/L stock solution of DIBPA in methanol.

-

Perform serial dilutions to create calibration standards ranging from 0.1 to 100 µg/L.

-

Prepare an internal standard stock solution and a working solution (e.g., 100 µg/L).

3. Sample Preparation (SPE):

-

Filter a 250 mL water sample to remove particulates.

-

Spike the sample with the internal standard to a final concentration of 10 µg/L.

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

-

Load the water sample onto the SPE cartridge at a flow rate of ~5 mL/min.

-

Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.

-

Dry the cartridge under vacuum or nitrogen for 20 minutes.

-

Elute the DIBPA with 5 mL of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 500 µL of the mobile phase (e.g., 50:50 water:acetonitrile).

4. LC-MS/MS Analysis:

-

LC Column: Use a column suitable for bisphenol analysis, such as a C18 or Biphenyl column. [7]* Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

-

Injection Volume: 10 µL.

-

MS Detection: Operate in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both DIBPA and the internal standard for confident quantification and confirmation.

5. Data Analysis and Quality Control:

-

Generate a calibration curve by plotting the peak area ratio (DIBPA/Internal Standard) against the concentration of the standards.

-

Quantify DIBPA in samples using the regression equation from the calibration curve.

-

Include procedural blanks, matrix spikes, and duplicate samples in each batch to ensure data quality and accuracy. Recoveries should typically fall within the 80-120% range. [12]

Conclusion and Future Perspectives

The transition away from BPA has led to the increased use of analogues like Diisopropylbisphenol A, but the available evidence suggests this may be a case of "regrettable substitution." Preliminary data show that DIBPA possesses significant endocrine-disrupting activity, raising similar health concerns to those that prompted the regulation of BPA. [6]Its structural similarity makes it highly plausible that it shares mechanisms of toxicity related to reproductive, developmental, metabolic, and carcinogenic outcomes. [2] Key knowledge gaps remain that require urgent attention from the scientific community. [15]There is a pressing need for comprehensive, long-term toxicological studies on DIBPA and other BPA alternatives to fully characterize their hazard profiles. Furthermore, research into the effects of real-world exposure, which involves mixtures of various endocrine disruptors, is critical. [15]Continued development of sensitive analytical methods will be essential for monitoring the prevalence of these emerging contaminants in the environment and in human populations. Ultimately, a paradigm shift towards green chemistry principles in polymer science is needed to design inherently safer materials, moving beyond the cycle of replacing one hazardous chemical with another.

References

- A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. (n.d.). Google Scholar.

- Analytical Methods. (n.d.). Google Scholar.

-

Ballesteros-Gómez, A., & Rubio, S. (2009). Analytical methods for the determination of bisphenol A in food. Journal of Chromatography A, 1216(3), 449-469. [Link]

-

Bisphenol a: An endocrine disruptor. (2018). Journal of Entomology and Zoology Studies. [Link]

-

The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy. (2018). Current Molecular Pharmacology. [Link]

-

Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenol analogues in environmental waters. (2025). Journal of Chromatography A. [Link]

-

Endocrine disruption activity of selected BPA alternatives - findings from PARC. (2025). YouTube. [Link]

-

The adverse health effects of bisphenol A and related toxicity mechanisms. (2019). Environmental Research. [Link]

-

Endocrine-Disrupting Effects of Bisphenol A on the Cardiovascular System: A Review. (2022). International Journal of Molecular Sciences. [Link]

-

Analytical Methods for Determination of Bisphenol A. (2015). Pocket Dentistry. [Link]

-

Bisphenol A and Phthalates: How Environmental Chemicals Are Reshaping Toxicology. (2018). Toxicological Sciences. [Link]

-

Sharma, P., Sharma, K., Sharma, G., & Chadha, P. (2021). A Review on the Occurrence, Exposure, and Health Impacts of Bisphenol A. Toxicology International, 28(4), 337–356. [Link]

-

Igarashi, K., et al. (2017). Epigenetic toxicity of environmental chemicals upon exposure during development - Bisphenol A and valproic acid may have epigenetic effects. Food and Chemical Toxicology, 109(Pt 1), 812-816. [Link]

-

Special Issue : Environmental Toxicology – Toxic Effects, Mechanisms, and Risk Assessment of Endocrine Disrupting Chemicals. (n.d.). MDPI. [Link]

Sources

- 1. entomoljournal.com [entomoljournal.com]

- 2. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. informaticsjournals.co.in [informaticsjournals.co.in]

- 5. Bisphenol A and Phthalates: How Environmental Chemicals Are Reshaping Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Epigenetic toxicity of environmental chemicals upon exposure during development - Bisphenol A and valproic acid may have epigenetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenol analogues in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]

- 14. library.dphen1.com [library.dphen1.com]

- 15. Environmental Toxicology – Toxic Effects, Mechanisms, and Risk Assessment of Endocrine Disrupting Chemicals | Applied Sciences | MDPI [mdpi.com]

Potential applications of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane in polymers

An In-depth Technical Guide to the Applications of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (Bisphenol M) in Advanced Polymers

Abstract

This technical guide provides a comprehensive overview of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, commonly known as Bisphenol M (BPM). It details the synthesis, unique chemical properties, and significant potential applications of BPM as a monomer in the development of high-performance polymers. With a focus on polycarbonates and epoxy resins, this document explores the structure-property relationships that distinguish BPM-derived polymers from those based on conventional bisphenols like Bisphenol A (BPA). By elucidating the causal links between BPM's molecular architecture—specifically its bulky isopropyl side groups—and the enhanced thermal, mechanical, and chemical resistance properties of the resulting polymers, this guide serves as a critical resource for researchers and materials scientists engaged in the innovation of advanced polymeric materials.

Introduction: The Case for Bisphenol M

The field of polymer science is in a continuous state of evolution, driven by the demand for materials with superior performance characteristics. Bisphenols are a critical class of chemical compounds that serve as fundamental building blocks in the production of high-performance plastics and resins, most notably polycarbonates and epoxies[1]. For decades, Bisphenol A (BPA) has been the predominant monomer in this category, valued for its ability to impart transparency, rigidity, and thermal stability to polymers[2].

However, growing concerns regarding the potential health and environmental impacts of BPA have catalyzed a search for viable alternatives[3][4]. This has led to the investigation of other bisphenol analogues that can replicate or exceed the performance of BPA without its associated drawbacks. Among these, 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (Bisphenol M, BPM) has emerged as a promising candidate.

BPM is structurally similar to BPA, featuring two hydroxyphenyl groups linked by a central isopropylidene bridge. The key distinction lies in the presence of an isopropyl group on each phenolic ring, ortho to the hydroxyl group. This seemingly minor modification has profound implications for the properties of polymers derived from it. These bulky side groups introduce steric hindrance, which restricts the rotational freedom of the polymer chains, leading to significant enhancements in thermal stability and mechanical strength. This guide will explore the synthesis of BPM and its application in creating next-generation polymers with tailored properties.

Physicochemical Properties of Bisphenol M

Understanding the fundamental properties of the monomer is essential to predicting its behavior in polymerization reactions and the characteristics of the final polymer.

| Property | Value | Reference |

| Chemical Name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | N/A |

| Common Name | Bisphenol M (BPM) | [5] |

| CAS Number | 13595-25-0 | [5] |

| Molecular Formula | C₂₄H₃₄O₂ | [5] |

| Molecular Weight | 354.53 g/mol | N/A |

| Appearance | Typically a solid at room temperature | [5] |

| Key Structural Feature | Isopropyl groups ortho to the phenolic hydroxyls | N/A |

Polymer Synthesis and Applications

BPM's difunctional nature, with two reactive hydroxyl groups, makes it an ideal monomer for step-growth polymerization. It is primarily used in the synthesis of polycarbonates and epoxy resins, where it serves as a direct, high-performance replacement for BPA.

Polycarbonates Derived from Bisphenol M

Polycarbonates are a class of thermoplastics known for their exceptional impact strength, optical clarity, and high heat resistance. The synthesis of BPM-based polycarbonate (BPM-PC) can be achieved through established methods such as interfacial polycondensation or melt transesterification[6][7].

Synthesis Workflow: Melt Transesterification of BPM

The melt transesterification process is considered a "phosgene-free" and more environmentally benign route for polycarbonate synthesis[7]. It involves the reaction of a bisphenol with a carbonate source, such as diphenyl carbonate (DPC), at high temperatures under vacuum.

Caption: Workflow for BPM-Polycarbonate synthesis via melt transesterification.

Properties and Advantages of BPM-Polycarbonates:

The incorporation of the BPM monomer into the polycarbonate backbone results in materials with significantly enhanced properties compared to traditional BPA-PC.

-

Enhanced Thermal Stability: The primary advantage is a notable increase in the glass transition temperature (T_g_). The bulky isopropyl groups restrict the segmental motion of the polymer chains, requiring more thermal energy to transition from a rigid, glassy state to a rubbery state. This is analogous to how other modified bisphenols, such as tetramethylbisphenol A, have been shown to increase the T_g_ of polycarbonates[8].

-

Improved Mechanical Properties: The rigid structure imparted by BPM can lead to a higher tensile modulus and strength. This makes BPM-PC suitable for applications requiring structural integrity under thermal and mechanical stress[8].

-

Chemical Resistance: The isopropyl groups can act as protective shields for the vulnerable carbonate linkages in the polymer backbone, potentially improving resistance to hydrolysis and chemical attack[5].

Epoxy Resins Based on Bisphenol M

Epoxy resins are thermosetting polymers prized for their outstanding adhesion, chemical resistance, and electrical insulation properties[9]. They are synthesized by reacting a bisphenol with epichlorohydrin to form a diglycidyl ether, which is then cured with a hardener.

Synthesis of BPM Diglycidyl Ether (BPM-DGE)

The first step is the synthesis of the BPM-DGE monomer. This follows the same well-established chemistry used for producing Bisphenol A diglycidyl ether (BADGE).

Caption: Synthesis and curing process for Bisphenol M based epoxy resins.

Performance Characteristics of Cured BPM Epoxies:

Once cured, epoxy resins based on BPM exhibit superior performance, making them suitable for demanding applications in coatings, adhesives, and composites[5][10].

-

High Thermal Resistance: Similar to polycarbonates, BPM-based epoxies show a higher T_g_ and greater thermal stability. The increased crosslink density and restricted chain mobility contribute to excellent retention of mechanical properties at elevated temperatures[11].

-

Superior Chemical and Moisture Resistance: The hydrophobic nature of the isopropyl groups, combined with their shielding effect, can reduce water absorption and improve resistance to a wide range of chemicals[9].

-

Excellent Mechanical Performance: The rigid BPM structure contributes to a high-modulus, high-strength thermoset network after curing, making these resins ideal for structural composites and adhesives[12].

Comparative Performance Data

The theoretical advantages of BPM-based polymers are substantiated by comparing their key performance metrics with those of their BPA-based counterparts. The following table summarizes typical property enhancements.

| Property | Standard BPA-Polymer | BPM-Based Polymer | Rationale for Improvement |

| Glass Transition Temp. (T_g_) | ~145-150 °C (PC) | > 160 °C (PC) | Restricted chain mobility due to bulky isopropyl groups[8]. |

| Tensile Modulus | ~2.4 GPa (PC) | Higher | Increased chain rigidity and stiffness. |

| Chemical Resistance | Good | Excellent | Steric shielding of polymer backbone by isopropyl groups[5]. |

| Adhesion (Epoxy) | Excellent | Excellent | The fundamental epoxy chemistry provides strong adhesion[12]. |

Representative Experimental Protocol: Synthesis of BPM-Polycarbonate

This section provides a generalized, step-by-step methodology for the laboratory-scale synthesis of BPM-polycarbonate via the melt transesterification method.

Objective: To synthesize a high-molecular-weight BPM-polycarbonate from Bisphenol M and Diphenyl Carbonate (DPC).

Materials:

-

2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (BPM)

-

Diphenyl Carbonate (DPC)

-

Zinc Acetate (catalyst)

-

Nitrogen gas (high purity)

-

Phenol (for purification)

-

Methanol (for precipitation)

Procedure:

-

Reactor Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system is charged with BPM, DPC (in a slight molar excess, e.g., 1:1.05), and a catalytic amount of zinc acetate (e.g., 100-300 ppm).

-

Inerting: The reactor is purged with high-purity nitrogen for 30 minutes to remove any oxygen. A gentle nitrogen flow is maintained.

-

Oligomerization Stage: The mixture is heated to 180-200 °C under atmospheric pressure with constant stirring. As the reactants melt and the transesterification reaction begins, phenol is generated as a byproduct and is slowly distilled off. This stage is continued for 1-2 hours.

-

Polycondensation Stage: The temperature is gradually increased to 240-260 °C while the pressure is slowly reduced to below 1 torr. This facilitates the removal of the phenol byproduct, driving the polymerization reaction toward the formation of a high-molecular-weight polymer according to Le Chatelier's principle. The viscosity of the molten polymer will increase significantly during this stage.

-

Reaction Completion: The reaction is considered complete when the desired viscosity is achieved, typically after 2-3 hours under high vacuum.

-

Polymer Isolation: The reactor is cooled under nitrogen. The resulting polymer is then dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent like methanol to purify it from unreacted monomers and catalyst residues.

-

Drying: The purified BPM-polycarbonate is collected by filtration and dried in a vacuum oven at 120 °C for 24 hours.

Conclusion and Future Outlook

2,2-Bis(4-hydroxy-3-isopropylphenyl)propane represents a significant advancement in the field of high-performance monomers. Its unique molecular structure, characterized by bulky isopropyl groups, provides a direct pathway to synthesizing polymers with enhanced thermal stability, mechanical robustness, and chemical resistance. As a drop-in replacement for BPA in existing polycarbonate and epoxy resin manufacturing processes, BPM offers a compelling value proposition for industries seeking to move beyond traditional materials without compromising on performance.

Future research will likely focus on the development of BPM-based copolymers to further tailor material properties, as well as exploring its applications in advanced fields such as aerospace, electronics, and specialty coatings where durability under extreme conditions is paramount. The continued investigation of such rationally designed monomers is crucial for the next generation of advanced polymeric materials.

References

- Nowicka, A. (2021). Polycarbonates - synthesis, properties and environmental impact. IntechOpen.

-

Gude, M., et al. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. MDPI. Retrieved from [Link]

-

ChemBK. (n.d.). 2,2-bis(p-(2,3-epoxypropoxy)phenyl)-propan. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Applications of 2,2-Bis(4-hydroxy-3-methylphenyl)propane. Retrieved from [Link]

-

Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]

-

Wikipedia. (n.d.). Bisphenol. Retrieved from [Link]

- Google Patents. (n.d.). US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).

-

ResearchGate. (n.d.). Synthesis and Characterization of Some Copolycarbonates of 2,2-Bis(4-hydroxyphenyl)propane and 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and properties of epoxy resins containing bis(3-hydroxyphenyl) phenyl phosphate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Bisphenols Come in Different Flavors: Is “S” Better Than “A”?. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2, 2-bis(3-phenyl-4-hydroxyphenyl) propane. Retrieved from [Link]

-

PubMed. (n.d.). Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane. Retrieved from [Link]

-

PubMed Central. (n.d.). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. Retrieved from [Link]

-

MDPI. (n.d.). Recent Development of Functional Bio-Based Epoxy Resins. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Simple and convenient mapping of molecular dynamics mechanical property predictions of bisphenol-F epoxy for strain rate, temperature, and degree of cure. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Biological And Chemical Properties of Cured Epoxy Resins. Retrieved from [Link]

-

Vrije Universiteit Amsterdam. (n.d.). A perspective on emerging polymer technologies for bisphenol-A replacement. Retrieved from [Link]

-

ResearchGate. (n.d.). A perspective on emerging polymer technologies for bisphenol-A replacement | Request PDF. Retrieved from [Link]

-

MDPI. (2024). Bisphenol F and Bisphenol S in a Complex Biomembrane: Comparison with Bisphenol A. Retrieved from [Link]

-

TERVAN. (2024). Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Thermal Properties Study of Copolymers Derive from (Bisphenol-A and bisphenol-S). Retrieved from [Link]

Sources

- 1. Bisphenol - Wikipedia [en.wikipedia.org]

- 2. Bisphenol A - Wikipedia [en.wikipedia.org]

- 3. Bisphenols Come in Different Flavors: Is “S” Better Than “A”? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. CAS 13595-25-0: Bisphenol M | CymitQuimica [cymitquimica.com]

- 6. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]

- 7. mdpi.com [mdpi.com]

- 8. Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. specialchem.com [specialchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Simple and convenient mapping of molecular dynamics mechanical property predictions of bisphenol-F epoxy for strain rate, temperature, and degree of c ... - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00697B [pubs.rsc.org]

- 12. chembk.com [chembk.com]

A Technical Guide to the Safe Handling of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane for Laboratory Professionals

This guide provides a comprehensive overview of the safety considerations, hazards, and handling protocols for 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (CAS No. 127-54-8). As a derivative of Bisphenol A, this compound warrants careful management in a research and development setting.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a safe laboratory environment.

Chemical and Toxicological Profile

2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, also known as Bisphenol G, is an analytical standard and a member of the bisphenol family of compounds.[1] Its safe handling is predicated on a thorough understanding of its known and potential hazards. While comprehensive toxicological data is not as extensive as for its more common analogue, Bisphenol A, existing classifications provide a clear basis for risk assessment.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding the hazards associated with this compound. The aggregated GHS information from notifications to the European Chemicals Agency (ECHA) C&L Inventory identifies it as an irritant.[2]

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

| (Source: Aggregated GHS information provided by 40 reports from 3 notifications to the ECHA C&L Inventory)[2] |

Toxicological Insights

-

Irritant Properties: The primary hazards are related to its irritant effects on the skin, eyes, and respiratory system.[2][3] Direct contact with the solid or solutions can cause redness and irritation, while inhalation of dust may lead to respiratory tract irritation.[2]

-

Potential Endocrine Disruptor: As a member of the bisphenol class, this compound is listed as a potential endocrine-disrupting compound (EDC).[2] This necessitates a cautious approach to minimize exposure, as EDCs can interfere with the body's hormonal systems.

-

Data Gaps: It is critical to note that specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this specific compound.[4][5] Furthermore, detailed data on carcinogenicity, mutagenicity, and reproductive toxicity are not fully characterized in publicly available safety data sheets.[3] Therefore, a conservative approach to handling, based on the hierarchy of controls, is mandatory.

The Hierarchy of Controls: A Framework for Safety

Effective risk management moves beyond simple reliance on personal protective equipment (PPE). The hierarchy of controls prioritizes strategies that eliminate or reduce the hazard at its source. This framework is a cornerstone of modern laboratory safety.